molecular formula C10H16O2 B13249033 1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde

1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde

Cat. No.: B13249033
M. Wt: 168.23 g/mol
InChI Key: WRRYPCNWKREHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . This compound features a cyclobutane ring fused with a cyclopentane ring, which is substituted with a hydroxyl group and an aldehyde group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where a cyclopentene derivative undergoes a photoredox-catalyzed aerobic cycloaddition to form the cyclobutane ring . The reaction conditions typically include the use of a pyrylium photoredox catalyst, oxygen atmosphere, and LED light at 470 nm. The reaction is carried out in dichloroethane at 0°C for about 20 minutes, yielding the desired product in high yield.

Chemical Reactions Analysis

1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions with reagents like thionyl chloride to form corresponding chlorides.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride.

Major products formed from these reactions include carboxylic acids, primary alcohols, and chlorides.

Scientific Research Applications

1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing cyclobutane rings.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Industry: Its applications in industry are limited due to its primary use in research settings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde is not well-understood, as it is primarily used for research purposes. its reactivity can be attributed to the presence of the hydroxyl and aldehyde functional groups, which participate in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

1-(2-Hydroxycyclopentyl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane-containing compounds, such as:

    Cyclobutanone: A simple cyclobutane derivative with a ketone functional group.

    Cyclobutane-1,2-diol: A cyclobutane derivative with two hydroxyl groups.

    Cyclobutane-1,1-dicarboxylic acid: A cyclobutane derivative with two carboxylic acid groups.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-(2-hydroxycyclopentyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c11-7-10(5-2-6-10)8-3-1-4-9(8)12/h7-9,12H,1-6H2

InChI Key

WRRYPCNWKREHRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2(CCC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.